molecular formula C15H16O B14385739 (2-Methylcyclohepta-1,5-dien-1-yl)(phenyl)methanone CAS No. 88711-71-1

(2-Methylcyclohepta-1,5-dien-1-yl)(phenyl)methanone

Cat. No.: B14385739
CAS No.: 88711-71-1
M. Wt: 212.29 g/mol
InChI Key: GQLAIMFPEALICL-UHFFFAOYSA-N
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Description

(2-Methylcyclohepta-1,5-dien-1-yl)(phenyl)methanone is an organic compound with a unique structure that combines a cycloheptadiene ring with a phenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclohepta-1,5-dien-1-yl)(phenyl)methanone typically involves the reaction of cycloheptadiene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the benzoyl chloride reacts with the cycloheptadiene to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclohepta-1,5-dien-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2-Methylcyclohepta-1,5-dien-1-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylcyclohepta-1,5-dien-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Methyl-5-(6-methylhepta-1,5-dien-2-yl)cyclohex-2-enone: A compound with a similar cycloheptadiene structure but different functional groups.

    Cryptomerione: Another compound with a cycloheptadiene ring, known for its biological activities.

Uniqueness

(2-Methylcyclohepta-1,5-dien-1-yl)(phenyl)methanone is unique due to its combination of a cycloheptadiene ring with a phenyl group attached to a methanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88711-71-1

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

(2-methylcyclohepta-1,5-dien-1-yl)-phenylmethanone

InChI

InChI=1S/C15H16O/c1-12-8-4-2-7-11-14(12)15(16)13-9-5-3-6-10-13/h2-3,5-7,9-10H,4,8,11H2,1H3

InChI Key

GQLAIMFPEALICL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC=CCC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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